molecular formula C16H16ClF3NO3P B4978292 N-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]-3-(trifluoromethyl)aniline

N-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]-3-(trifluoromethyl)aniline

Cat. No.: B4978292
M. Wt: 393.72 g/mol
InChI Key: PHCKGQHYZYQFCB-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]-3-(trifluoromethyl)aniline is a complex organic compound characterized by the presence of a chlorophenyl group, a dimethoxyphosphorylmethyl group, and a trifluoromethyl group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]-3-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with dimethyl phosphite in the presence of a base to form the corresponding dimethoxyphosphorylmethyl intermediate. This intermediate is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)-diethoxyphosphorylmethyl]aniline
  • (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone

Uniqueness

N-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]-3-(trifluoromethyl)aniline is unique due to the presence of both dimethoxyphosphorylmethyl and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

N-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3NO3P/c1-23-25(22,24-2)15(11-6-8-13(17)9-7-11)21-14-5-3-4-12(10-14)16(18,19)20/h3-10,15,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCKGQHYZYQFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C1=CC=C(C=C1)Cl)NC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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